molecular formula C24H18ClN5O2 B11284031 3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B11284031
M. Wt: 443.9 g/mol
InChI Key: WEDSEDPIRBIAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic small molecule belonging to the class of [1,2,3]triazolo[1,5-a]quinazoline derivatives. This class of fused heterocycles has garnered significant attention in medicinal chemistry due to its broad spectrum of potential biological activities, positioning this compound as a valuable scaffold for drug discovery and pharmacological research . Azoloquinazoline systems, including triazoloquinazolines, have demonstrated multiple potential activities against numerous biological targets. Most research efforts are directed toward the design of anticancer, antibacterial, and anti-inflammatory agents . The structural features of this compound—specifically the 4-chlorophenyl and phenethyl carboxamide substituents—suggest it is engineered for enhanced binding affinity and selectivity. These modifications are typical in the optimization of quinazoline-based compounds for improved pharmacokinetic properties and biological activity . While the specific mechanism of action for this compound requires further experimental validation, its core structure provides strong clues for its research applications. The quinazoline pharmacophore is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of enzymes and receptors . Researchers can investigate its potential as an inhibitor for various disease-associated targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C24H18ClN5O2

Molecular Weight

443.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-oxo-N-(2-phenylethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H18ClN5O2/c25-18-9-6-16(7-10-18)21-22-27-24(32)19-11-8-17(14-20(19)30(22)29-28-21)23(31)26-13-12-15-4-2-1-3-5-15/h1-11,14,29H,12-13H2,(H,26,31)

InChI Key

WEDSEDPIRBIAJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Fusing the triazole ring to the quinazoline moiety: This step often involves condensation reactions with suitable quinazoline derivatives.

    Introduction of the chlorophenyl and phenylethyl groups: These groups can be introduced through substitution reactions using chlorinated aromatic compounds and phenylethyl halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure scalability.

Chemical Reactions Analysis

3-(4-chlorophenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a member of the quinazoline family, which has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, particularly in drug development, antimicrobial activity, and as a ligand in receptor studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of quinazoline have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that certain quinazoline derivatives exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential as future antituberculosis agents .

Receptor Binding Studies

The compound has also been investigated for its interaction with the µ-opioid receptor. In silico evaluations indicated that certain structural modifications could enhance binding affinity and selectivity for this receptor. This opens avenues for developing analgesics with reduced side effects compared to traditional opioids .

Synthesis and Characterization

The synthesis of this compound involves several steps that may include cyclization reactions starting from simpler precursors. Characterization techniques such as NMR and IR spectroscopy are commonly employed to confirm the structure of synthesized compounds. For example, the presence of specific functional groups can be detected through characteristic absorption peaks in IR spectra .

Case Study 1: Antimicrobial Screening

In a recent antimicrobial screening study, various quinazoline derivatives were tested against a panel of microorganisms. The results showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity. For example, a derivative with a nitro group demonstrated an MIC value of 6.25 µg/ml against Mycobacterium smegmatis, indicating promising potential as an antimicrobial agent .

Case Study 2: µ-Opioid Receptor Interaction

Another study focused on the evaluation of quinazoline derivatives as potential ligands for the µ-opioid receptor. Using molecular docking simulations and binding affinity assays, researchers identified key interactions between the ligand and receptor that could inform further development of analgesic drugs. The findings suggested that modifications to the side chains could optimize receptor binding and improve therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the triazoloquinazoline scaffold but differ in substituents and pharmacological profiles:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties
Target Compound C26H21ClN6O2 3-(4-Cl-phenyl), 8-(N-phenethyl carboxamide) 509.0 High lipophilicity (Cl group); moderate solubility (polar carboxamide)
N-(2,4-Dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide C26H23N5O5 3-(4-OMe-phenyl), 8-(N-2,4-dimethoxybenzyl carboxamide) 485.5 Increased solubility (methoxy groups); reduced metabolic stability
Ethyl 4-methyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate C13H12N4O3 3-(ethyl ester), 4-methyl 272.3 Lower molecular weight; ester group may confer hydrolytic instability
2-(3-Chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide C27H30ClN5O3 2-(3-Cl-benzyl), 4-(3-methylbutyl), 8-(N-cyclopentyl carboxamide) 508.0 Enhanced lipophilicity (alkyl chain); altered ring fusion ([1,2,4]triazolo)

Core Structure and Pharmacophore Analysis

  • Triazoloquinazoline Fusion: The target compound’s [1,2,3]triazolo[1,5-a]quinazoline core differs from [1,2,4]triazolo[4,3-a]quinazoline () in ring connectivity, affecting planarity and binding to enzymes like kinases or phosphodiesterases .
  • Substituent Impact :

    • Chlorine vs. Methoxy : The 4-Cl group in the target compound increases electronegativity and membrane permeability relative to 4-OMe in ’s analogue .
    • Carboxamide Variations : N-phenethyl (target) vs. N-cyclopentyl () alters steric bulk and hydrogen-bonding capacity, influencing target selectivity .

Key Research Findings and Implications

  • Solubility-Bioavailability Trade-off : Methoxy-substituted analogues () exhibit higher aqueous solubility but lower metabolic stability due to demethylation pathways .
  • Target Engagement : The 4-Cl-phenyl group in the target compound may enhance affinity for hydrophobic binding pockets in enzymes like PARP or EGFR kinases, as seen in related triazoloquinazolines .

Biological Activity

The compound 3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a member of the quinazoline family known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on available research findings.

  • Molecular Formula : C25H22ClN5O2
  • Molecular Weight : 490.0 g/mol
  • IUPAC Name : N-(4-chlorophenyl)-2-[[5-oxo-4-(2-phenethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazoloquinazoline Core : Cyclization of appropriate precursors.
  • Introduction of Substituents : Alkylation and nucleophilic substitution reactions introduce the chlorophenyl and phenethyl groups.
  • Final Modifications : Attachment of functional groups to enhance biological activity.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. A study showed that compounds related to this structure demonstrated cytotoxic effects against various cancer cell lines, including A549 lung cancer cells. The mechanism often involves inhibition of key enzymes like EGFR (Epidermal Growth Factor Receptor) and HER2, which are crucial in cancer proliferation and survival.

CompoundIC50 (µM)Target Enzyme
3a0.009EGFR
3b0.021HER2

Antihypertensive Activity

Similar compounds have been evaluated for antihypertensive effects. For instance, derivatives have shown promising results in lowering blood pressure in animal models through α1-adrenergic receptor blocking mechanisms.

Anticonvulsant Activity

Studies have also explored the anticonvulsant properties of triazole-containing compounds. These compounds modulate GABA receptors and sodium channels, demonstrating effectiveness in reducing seizure activity in various models.

Case Studies

  • Anticancer Activity Study :
    • A series of quinazoline derivatives were tested against A549 cells.
    • Results indicated that modifications to the triazole ring significantly enhanced cytotoxicity.
  • Antihypertensive Effects :
    • A study involving a rat model demonstrated that specific analogs could reduce systolic blood pressure without affecting heart rate.
    • The most effective compound showed a significant decrease in blood pressure with prolonged action.
  • Anticonvulsant Evaluation :
    • Compounds were tested in the PTZ (Pentylenetetrazol) model.
    • The most potent derivative exhibited an ED50 value of 15.2 mg/kg.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Compounds inhibit key enzymes involved in cell signaling pathways related to cancer growth.
  • Receptor Modulation : Interaction with adrenergic receptors contributes to antihypertensive effects.
  • Ion Channel Interaction : Modulation of sodium channels and GABA receptors underlies anticonvulsant properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions starting with precursors like triazoloquinazoline intermediates. For example, cyclocondensation of substituted anthranilic acids with triazole derivatives under reflux conditions in dry acetonitrile (ACN) yields core structures. Subsequent coupling with phenethylamine derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt) introduces the N-phenethylcarboxamide group. Reaction optimization includes temperature control (70–90°C), solvent selection (DMF or THF), and catalyst screening (e.g., K₂CO₃ for deprotonation) .
  • Key Data : Reported yields range from 39–65% for analogous triazoloquinazoline derivatives, with reaction times of 5–12 hours .

Q. How can structural characterization be systematically performed for this compound?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm, carbonyl signals at δ 165–170 ppm). IR spectroscopy verifies amide (C=O stretch ~1680 cm⁻¹) and triazole (C=N stretch ~1550 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution LC-MS (e.g., m/z calculated for C₂₄H₁₉ClN₆O₂: 482.12; observed: 482.10 ± 0.02) confirms molecular weight .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 62.50%, H: 4.15%, N: 18.20%) to assess purity .

Q. What solvent systems are effective for purification and crystallization?

  • Methodology : Recrystallization from DMF/water mixtures (7:3 v/v) or ethyl acetate/hexane gradients (gradient elution) resolves polar impurities. For chromatographic purification, silica gel with eluents like CH₂Cl₂:MeOH (95:5) achieves >95% purity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for scale-up synthesis?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. For example, ICReDD’s reaction path search algorithms predict optimal conditions (e.g., solvent polarity, temperature) to minimize side reactions. Pair computational data with high-throughput experimentation (HTE) to validate predictions .
  • Case Study : A 30% reduction in reaction time was achieved for analogous triazoloquinazolines by simulating nucleophilic attack barriers in ACN vs. DMF .

Q. How to resolve contradictions in reported pharmacological activity data across studies?

  • Methodology :

  • Dose-Response Analysis : Compare IC₅₀ values under standardized assays (e.g., kinase inhibition assays at pH 7.4, 37°C).
  • Structural Analogues : Test derivatives (e.g., replacing 4-chlorophenyl with 4-methylphenyl) to isolate substituent effects. For instance, 4-methylphenyl analogues showed 2-fold higher activity in kinase inhibition, suggesting steric/electronic influences .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in biological replicates .

Q. What experimental designs minimize variability in triazoloquinazoline bioactivity assays?

  • Methodology :

  • DOE (Design of Experiments) : Apply factorial designs to test variables like incubation time (24–72 hrs), cell line (HEK293 vs. HeLa), and compound concentration (1–100 µM). Central composite designs optimize signal-to-noise ratios .
  • Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle controls (DMSO ≤0.1%) to normalize data .

Q. How does the 4-chlorophenyl substituent influence electronic properties and binding affinity?

  • Methodology :

  • Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding poses of 4-chlorophenyl vs. unsubstituted phenyl groups in target proteins (e.g., PARP-1). Chlorine’s electron-withdrawing effect increases ligand-protein dipole interactions .
  • SAR Studies : Synthesize halogen-substituted derivatives (F, Br) and correlate Hammett σ values with activity. For example, 4-Br analogues showed 1.5-fold higher affinity than 4-Cl in PARP-1 assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.